molecular formula C6H5ClO B1419470 4-Chlorophenol-d4 CAS No. 285132-91-4

4-Chlorophenol-d4

Cat. No.: B1419470
CAS No.: 285132-91-4
M. Wt: 132.58 g/mol
InChI Key: WXNZTHHGJRFXKQ-RHQRLBAQSA-N
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Description

4-Chlorophenol-d4 is a deuterated form of 4-chlorophenol, an organic compound with the formula C6H4ClOD. It is one of the three monochlorophenol isomers and is characterized by the substitution of four hydrogen atoms with deuterium. This compound is a colorless or white solid that exhibits significant solubility in water and has a melting point of 43.1°C .

Preparation Methods

4-Chlorophenol-d4 is typically synthesized through the chlorination of phenol in the presence of deuterated solvents. The preferred method involves the use of polar solvents, which tend to yield the 4-chloro derivative. Direct chlorination of molten phenol favors the formation of 2-chlorophenol . Industrial production methods may involve the use of tetrachloroethylene as a solvent, benzyl thiophenol and aluminum chloride as cocatalysts, and sulfuric chloride as a chloridizing agent .

Chemical Reactions Analysis

4-Chlorophenol-d4 undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 4-Chlorophenol-d4 involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to cellular dysfunction. The strength of this uncoupling effect is related to the degree of chlorination, with higher chlorination levels resulting in stronger inhibition . The molecular targets and pathways involved include sodium channel proteins and various enzymes involved in oxidative phosphorylation .

Comparison with Similar Compounds

4-Chlorophenol-d4 is unique among chlorophenols due to its deuterated nature, which makes it useful in isotopic labeling studies. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position and number of chlorine atoms.

Properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNZTHHGJRFXKQ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285132-91-4
Record name 285132-91-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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